LDN-211904 is derived from a series of structure-activity relationship studies aimed at identifying selective inhibitors of EphB3. The compound is recognized for its selectivity towards tyrosine kinases, making it a valuable tool in biochemical research and therapeutic development. It is commercially available from suppliers such as Sigma-Aldrich and MedChemExpress, indicating its relevance in both academic and pharmaceutical research settings .
The synthesis of LDN-211904 involves several key steps that focus on constructing its unique molecular framework. The primary synthetic route includes:
Specific technical parameters such as temperature, reaction time, and solvent choice are critical for optimizing yield and purity, although detailed conditions may vary based on laboratory practices .
LDN-211904 possesses a complex molecular structure characterized by the following features:
The three-dimensional conformation of LDN-211904 can be analyzed using computational modeling techniques to predict its interaction with target receptors .
LDN-211904 participates in various chemical reactions primarily related to its interactions with biological targets:
Understanding these reactions is crucial for optimizing its therapeutic efficacy and minimizing potential side effects .
The mechanism of action for LDN-211904 revolves around its inhibition of the EphB3 receptor:
Research indicates that this inhibition can enhance the effectiveness of other treatments, such as cetuximab in colorectal cancer models .
LDN-211904 has several scientific applications:
CAS No.: 28272-18-6
CAS No.: 64199-88-8
CAS No.:
CAS No.: 2154-65-6
CAS No.: 94944-78-2
CAS No.: 70173-19-2